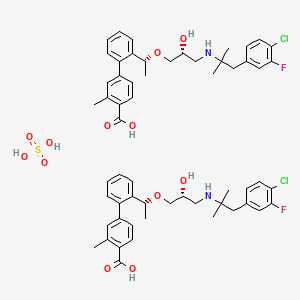

Encaleret sulfate anhydrous

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

787584-79-6 |

|---|---|

Molecular Formula |

C58H68Cl2F2N2O12S |

Molecular Weight |

1126.1 g/mol |

IUPAC Name |

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid |

InChI |

InChI=1S/2C29H33ClFNO4.H2O4S/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4)/t2*19-,22-;/m11./s1 |

InChI Key |

WSNVXWWLBYSQIM-DMHHVDOYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Significance of Calcium Homeostasis in Physiological Systems

Calcium homeostasis, the maintenance of stable calcium concentrations in the body, is a critical physiological process. Extracellular calcium ions are fundamental to a multitude of vital functions, including neuromuscular transmission, blood coagulation, hormonal secretion, and intracellular signaling. The body employs a sophisticated regulatory system to keep blood calcium levels within a narrow optimal range.

This delicate balance is primarily orchestrated by the interplay between parathyroid hormone (PTH), vitamin D, and the mineral ions calcium and phosphorus, acting on the bones, kidneys, and intestines. The parathyroid glands play a sentinel role in this system; when they detect a drop in blood calcium, they increase the secretion of PTH. patsnap.com PTH then acts to restore normal calcium levels by stimulating bone resorption to release calcium, enhancing calcium reabsorption in the kidneys, and promoting the production of active vitamin D to increase intestinal calcium absorption.

Overview of Calcium Sensing Receptor Casr Biology

Central to the body's ability to monitor and regulate calcium levels is the Calcium-Sensing Receptor (CaSR). nih.gov The CaSR is a G-protein-coupled receptor (GPCR) located on the surface of cells in the parathyroid glands and kidneys, as well as other tissues like the brain, bone, and intestine. tocris.comscbt.com Its primary function is to sense fluctuations in the extracellular calcium concentration. tocris.com

In the parathyroid glands, when extracellular calcium levels are high, calcium ions bind to and activate the CaSR. This activation triggers intracellular signaling cascades that inhibit the secretion of PTH. patsnap.comtocris.com Conversely, when calcium levels are low, the CaSR becomes less active, leading to an increase in PTH secretion to elevate blood calcium. patsnap.com

Genetic mutations in the CASR gene can disrupt this finely tuned system. Activating, or "gain-of-function," mutations make the receptor overly sensitive to calcium. bridgebio.com This leads to a rare genetic disorder called Autosomal Dominant Hypocalcemia Type 1 (ADH1), where the CaSR is inappropriately activated even at low calcium levels, resulting in chronically low blood calcium (hypocalcemia), excessive calcium loss in the urine (hypercalciuria), and suppressed PTH levels. bridgebio.comnih.gov

Historical Context of Casr Modulation in Research

The pivotal role of the CaSR in calcium homeostasis has made it an attractive target for therapeutic intervention. Pharmaceutical research has led to the development of two main classes of drugs that modulate the receptor's activity:

Calcimimetics: These are positive allosteric modulators that increase the CaSR's sensitivity to calcium. researchgate.netnih.gov By mimicking the effect of high calcium levels, they "trick" the parathyroid gland into reducing PTH secretion. researchgate.net Agents like cinacalcet (B1662232) are used to treat conditions characterized by excessive PTH, such as secondary hyperparathyroidism in kidney disease. scbt.comd-nb.info

Calcilytics: These are CaSR antagonists, or negative allosteric modulators. nih.govwikipedia.org They block or reduce the receptor's activity, making it less sensitive to calcium. scbt.com This action signals to the parathyroid glands that calcium levels are low, thereby stimulating a transient release of endogenous PTH. ncats.ioresearchgate.net Initially, researchers explored calcilytics as a potential oral treatment for osteoporosis, postulating that short bursts of PTH could produce an anabolic, or bone-building, effect. wikipedia.orgtandfonline.com However, several of these early candidates failed to demonstrate sufficient clinical efficacy for this indication, and their development for osteoporosis was largely discontinued. springer.comresearchgate.nettandfonline.com

Rationale for Investigating Calcilytic Agents in Academic Inquiry

Following the limited success in osteoporosis, the scientific rationale for investigating calcilytic agents has been repurposed and refined. The focus has shifted to disorders where antagonizing the CaSR can address the underlying pathophysiology of a disease. The primary area of interest for encaleret (B607308) is the treatment of ADH1. bridgebio.com

In ADH1, the fundamental problem is a hypersensitive CaSR. hypopara.org Encaleret, as a calcilytic, is designed to directly counteract this defect. By selectively antagonizing the overactive CaSR, it aims to restore a more normal physiological state. bridgebio.comfirstwordpharma.com The therapeutic goal is to increase PTH secretion to normal levels, which in turn is expected to normalize blood calcium and reduce the excessive urinary calcium excretion that characterizes the condition. bridgebio.com

This targeted approach represents a potentially transformative strategy for ADH1, moving beyond supportive care with calcium and vitamin D supplements to directly address the molecular source of the disease. firstwordpharma.comhypopara.org

Research Findings

Clinical research has provided initial evidence supporting the mechanism of encaleret in patients with ADH1. Data from a Phase 2b study demonstrated that treatment with encaleret led to the normalization of key mineral homeostasis markers.

Table 1: Summary of Phase 2b Clinical Trial Results for Encaleret in ADH1 This table is interactive. You can sort and filter the data.

| Endpoint | Result | Timeframe | Citation |

|---|---|---|---|

| Blood Calcium | Mean values returned to the normal range. | By day 5 and sustained for 24 weeks. | bridgebio.com |

| Urinary Calcium | Mean values returned to the normal range. | By day 5 and sustained for 24 weeks. | bridgebio.com |

| Blood PTH | Mean values returned to the normal range. | By day 5 and sustained for 24 weeks. | bridgebio.com |

| Blood Calcium Normalization | 92% of participants achieved normal blood calcium levels without standard of care supplements. | At 24 weeks of outpatient treatment. | bridgebio.com |

These findings have supported the progression of encaleret into a pivotal Phase 3 clinical trial, known as CALIBRATE, to further evaluate its potential as a targeted therapy for individuals with ADH1. bridgebio.comhypoparathyroidismnews.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | Classification | Mechanism of Action |

|---|---|---|

| Encaleret | Calcilytic | Calcium-Sensing Receptor (CaSR) Antagonist |

| Cinacalcet (B1662232) | Calcimimetic | Calcium-Sensing Receptor (CaSR) Agonist |

| NPS-2143 | Calcilytic | Calcium-Sensing Receptor (CaSR) Antagonist |

| Ronacaleret | Calcilytic | Calcium-Sensing Receptor (CaSR) Antagonist |

| ATF-936 | Calcilytic | Calcium-Sensing Receptor (CaSR) Antagonist |

Preclinical Discovery and Lead Optimization Research of Encaleret Sulfate (B86663) Anhydrous

Encaleret sulfate anhydrous is an orally bioavailable, small-molecule antagonist of the Calcium-Sensing Receptor (CaSR). oup.comhunlihunli.comncats.io Known as a calcilytic, it functions as a negative allosteric modulator (NAM) of the CaSR, a G protein-coupled receptor (GPCR) that is central to maintaining calcium homeostasis. nih.govbridgebio.com By antagonizing the CaSR, encaleret is designed to address the underlying pathophysiology of certain genetic disorders characterized by receptor overactivity. bridgebio.combridgebio.com The journey from initial concept to a clinical candidate like encaleret involves a multi-stage preclinical research process, including the identification of initial antagonist molecules, optimizing these "hits" into viable "leads," and refining the chemical structure to achieve a desired therapeutic profile.

Analytical Methodologies for Research and Characterization of Encaleret Sulfate Anhydrous

Chromatographic Techniques for Purity and Impurity Profiling

The assessment of purity and the comprehensive profiling of impurities are critical aspects of pharmaceutical development. For Encaleret (B607308) sulfate (B86663) anhydrous, which may lack a strong chromophore for standard ultraviolet (UV) detection, advanced chromatographic techniques are essential.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for separating Encaleret sulfate from its related substances. Given the compound's chemical properties, a reversed-phase HPLC method is a common approach. To address the challenge of detecting non-chromophoric compounds, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed in conjunction with HPLC or UPLC. These detectors offer near-universal detection for non-volatile and semi-volatile compounds, making them suitable for impurity profiling of substances like Encaleret sulfate anhydrous.

A typical HPLC-CAD method for purity and impurity profiling would involve a gradient elution to ensure the separation of a wide range of potential impurities with varying polarities. Forced degradation studies are also integral to impurity profiling, helping to identify potential degradation products that might form under various stress conditions such as acid, base, oxidation, heat, and light.

Table 1: Illustrative HPLC-CAD Parameters for Purity and Impurity Profiling

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 5 µL |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound. High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its metabolites or impurities.

The molecular formula for this compound is 2C₂₉H₃₃ClFNO₄·H₂O₄S, with a corresponding molecular weight of approximately 1126.14 g/mol nih.gov. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large molecules like Encaleret sulfate with minimal fragmentation, enabling the accurate determination of the molecular ion.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. For a sulfate conjugate like Encaleret sulfate, a characteristic neutral loss of the SO₃ group (approximately 80 Da) is an expected fragmentation pathway that can help to confirm the presence of the sulfate moiety. Further fragmentation of the core molecule can provide insights into its structure and help in the identification of unknown impurities or metabolites.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Description |

| Molecular Formula | 2C₂₉H₃₃ClFNO₄·H₂O₄S nih.gov |

| Molecular Weight | ~1126.14 g/mol nih.gov |

| Ionization Technique | Electrospray Ionization (ESI) |

| Expected Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Characteristic Fragmentation | Neutral loss of SO₃ (80 Da) |

Quantitative Method Development for Research Studies

For the quantitative analysis of this compound in research and pharmaceutical formulations, robust and validated analytical methods are required. HPLC with UV detection, if the molecule possesses sufficient chromophores, or more universally, HPLC with CAD or MS detection, can be developed for this purpose.

A quantitative LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for the quantification of active pharmaceutical ingredients (APIs). The method development process involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. The linearity of the method is established over a defined concentration range, and the accuracy and precision are evaluated at multiple concentration levels.

Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Selectivity | No significant interference at the retention time of the analyte |

Bioanalytical Methodologies for Preclinical Sample Analysis

The analysis of this compound in preclinical samples, such as plasma, serum, or tissue homogenates, is essential for pharmacokinetic and toxicokinetic studies. Bioanalytical methods for this purpose must be highly sensitive and selective to accurately measure the low concentrations of the drug and its metabolites in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its superior sensitivity, specificity, and speed. A crucial aspect of bioanalytical method development is the sample preparation step, which aims to extract the analyte from the biological matrix and remove potential interferences. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

A mass balance study using radiolabeled [14C]encaleret has been planned, which is a key study in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug hra.nhs.uk. Such studies rely heavily on LC-MS/MS for the identification and quantification of metabolites in various biological samples hra.nhs.uk. The bioanalytical method must be fully validated to ensure the reliability of the data generated in preclinical studies.

Table 4: Overview of Bioanalytical Method Development for Preclinical Studies

| Stage | Key Considerations |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |

| Chromatography | UPLC for fast analysis and high resolution |

| Mass Spectrometry | Triple quadrupole MS in MRM mode for high sensitivity and selectivity |

| Internal Standard | A stable isotope-labeled version of the analyte is preferred |

| Validation Parameters | Linearity, accuracy, precision, matrix effect, recovery, and stability |

Computational and Biophysical Approaches in Encaleret Sulfate Anhydrous Research

Molecular Docking and Ligand-Protein Interaction Modeling

There are no published studies that detail the molecular docking of encaleret (B607308) sulfate (B86663) anhydrous with the CaSR. While research on other CaSR modulators utilizes computational docking to predict binding sites within the seven-transmembrane (7TM) domain, specific information regarding the binding pose, key interacting amino acid residues, and binding energy calculations for encaleret is not publicly available. nih.govnih.gov

Biophysical Techniques for Studying CaSR-Encaleret Sulfate Anhydrous Interactions (e.g., SPR, ITC)

There are no publicly available studies that report the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between encaleret sulfate anhydrous and the CaSR. criver.comnih.gov Consequently, crucial data such as binding affinity (K D), association (k a ) and dissociation (k d ) rate constants, and thermodynamic parameters (enthalpy ΔH, entropy ΔS) for this specific interaction are not known. The lack of commercially available radiolabeled ligands for CaSR has historically made direct binding affinity determination challenging for modulators of this receptor. nih.gov

Advanced Preclinical Research Models for Encaleret Sulfate Anhydrous Investigation

Genetically Engineered Animal Models of CaSR Dysfunction (e.g., CaSR knock-in mice)

Genetically engineered animal models are indispensable for studying the complex pathophysiology of CaSR-related disorders and for evaluating the in vivo efficacy of therapeutic agents like encaleret (B607308). These models are designed to replicate the genetic mutations found in human diseases, thereby providing a platform to study the disease mechanism and test targeted therapies.

CaSR Knock-in Mouse Models: To mimic ADH1, researchers have developed CaSR knock-in mice that harbor specific activating mutations found in patients. nih.gov For instance, mouse models with activating mutations in the extracellular (C129S) or transmembrane (A843E) domains of the CaSR have been generated. These mice successfully replicate the key clinical features of human ADH1, including hypocalcemia, hyperphosphatemia, and hypercalciuria. nih.gov Another relevant model is the Nuf mouse, which possesses a spontaneous gain-of-function CaSR mutation (Leu723Gln) and has been instrumental in the in vivo testing of calcilytic compounds. oup.com Studies using these models have shown that treatment with a calcilytic agent can increase parathyroid hormone (PTH) secretion, normalize serum and urinary calcium levels, and improve bone turnover. nih.govoup.com

Other Genetically Engineered Models: Beyond direct CaSR mutations, models targeting downstream signaling pathways have also been created. A knock-in mouse with an activating mutation in the Gα11 subunit (GNA11R60C), which couples to the CaSR, faithfully replicates the phenotype of ADH Type 2, a condition with clinical overlap with ADH1. nih.gov This model demonstrates hypocalcemia and inappropriately low PTH levels, further validating the CaSR signaling pathway as a critical regulator of calcium homeostasis. nih.gov These animals provide valuable tools for dissecting the specific roles of different signaling components and for testing inhibitors that may act downstream of the receptor. nih.gov

| Model Type | Genetic Alteration | Key Phenotype | Relevance for Encaleret Investigation |

|---|---|---|---|

| CaSR Knock-in (ADH1 Model) | Activating mutations (e.g., C129S, A843E, Leu723Gln) in the Casr gene | Hypocalcemia, hypercalciuria, inappropriately low PTH | Directly models the human disease targeted by encaleret, allowing for in vivo efficacy testing of CaSR antagonists. nih.govoup.com |

| Gα11 Knock-in (ADH2 Model) | Activating mutation (e.g., GNA11R60C) in the Gα11 subunit gene | Hypocalcemia, inappropriately low PTH | Provides a model to study the effects of CaSR pathway hyperactivation and to test compounds that modulate this signaling cascade. nih.gov |

| CaSR Knockout (Vascular Smooth Muscle Specific) | Targeted deletion of the Casr gene in vascular smooth muscle cells | Hypercalcemia, hypercalciuria, elevated PTH | Used to investigate the tissue-specific roles of CaSR and understand its contribution to systemic mineral ion homeostasis. manchester.ac.uk |

Primary Cell Culture and Organoid Models for CaSR Research

While animal models are crucial for systemic studies, in vitro models using primary cells and organoids offer a more controlled environment to investigate cellular and molecular mechanisms. These systems bridge the gap between simple cell lines and complex whole-organism studies.

Primary Cell Culture: Primary cultures of parathyroid cells, typically isolated from bovine or human tissue, have been a foundational tool in CaSR research. frontiersin.orgnih.gov These cells retain their key physiological function: the ability to secrete PTH in response to changes in extracellular calcium concentrations. frontiersin.org This allows researchers to directly assess how CaSR modulators like encaleret affect PTH release in a native cellular context. Similarly, primary cultures of human skeletal muscle cells can be used to investigate the expression and function of CaSR in non-calciotropic tissues. nih.gov

Organoid Models: A significant advancement in in vitro modeling is the development of organoids, which are three-dimensional structures derived from stem cells that self-organize and recapitulate the architecture and function of an organ. eurekalert.org Patient-derived parathyroid organoids (PTOs) have been successfully cultured from human hyperplastic parathyroid tissue and induced pluripotent stem cells (hiPSCs). eurekalert.orgbiorxiv.orgnih.gov These PTOs express CaSR and other key parathyroid markers, form 3D structures resembling the native gland, and, critically, demonstrate functional PTH secretion that is responsive to extracellular calcium levels and PTH-lowering drugs. biorxiv.orgnih.govresearchgate.net This makes them a powerful platform for drug screening, studying parathyroid physiology, and potentially for developing future regenerative therapies. eurekalert.orgfrontiersin.org

| Model | Description | Advantages | Limitations |

|---|---|---|---|

| Primary Cell Culture | Cells isolated directly from tissue (e.g., parathyroid) and grown in a 2D monolayer. frontiersin.org | Retains key physiological functions (e.g., PTH secretion). frontiersin.org More biologically relevant than immortalized cell lines. | Limited lifespan in culture; loss of native 3D microenvironment. |

| Organoid Models | Self-organizing 3D structures grown from stem cells that mimic organ-specific structure and function. eurekalert.orgbiorxiv.org | Recapitulates tissue architecture and cellular composition; allows for long-term culture and functional testing (e.g., drug response). eurekalert.orgresearchgate.net | Can be complex to generate and maintain; may not fully replicate all aspects of the native tissue microenvironment. frontiersin.org |

| Immortalized Cell Lines (e.g., HEK293) | Cells genetically modified for indefinite growth, often engineered to express the CaSR. jcrpe.org | Highly reproducible, easy to culture and transfect, suitable for high-throughput screening. | Lack the physiological context of primary cells; signaling responses may differ from native cells. |

In Vitro Receptor-Binding and Functional Assays

Before testing in complex biological systems, the interaction of a compound with its target must be characterized at the molecular level. For encaleret, this involves a suite of in vitro assays to confirm its binding to the CaSR and to quantify its functional effect as a negative allosteric modulator.

Receptor-Binding Assays: Determining the binding characteristics of a compound to the CaSR is a critical first step. While the development of radiolabeled ligands for the CaSR has been challenging, computational docking studies combined with mutagenesis have been used to predict the binding sites for allosteric modulators. nih.govresearchgate.net These studies suggest that both positive and negative allosteric modulators bind within the seven-transmembrane domain of the receptor, often interacting with key residues like glutamic acid at position 837. mdpi.com

Functional Assays: Functional assays are essential to measure the consequence of a compound binding to the CaSR. These are typically performed in cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that are engineered to stably express the human CaSR.

Intracellular Calcium (Ca²⁺i) Mobilization: Activation of the CaSR, a G-protein coupled receptor, leads to the mobilization of calcium from intracellular stores. jcrpe.org This can be measured using fluorescent calcium indicators. A negative modulator like encaleret would be expected to inhibit the Ca²⁺i increase that is normally induced by high extracellular calcium. mdpi.com

Inositol Phosphate (IP) Accumulation: The CaSR signals through the phospholipase C pathway, leading to the production of inositol 1,4,5-triphosphate (IP3). jcrpe.org Assays like the IP-One ELISA can quantify the accumulation of a downstream metabolite, D-myo-inositol-1-phosphate, providing a robust measure of receptor activation. nih.gov Encaleret's antagonistic activity can be quantified by its ability to reduce agonist-stimulated IP accumulation.

ERK Phosphorylation: The CaSR can also activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). Measuring the ratio of phosphorylated ERK to total ERK serves as another downstream readout of receptor activity. nih.gov

| Assay | Principle | Typical Readout | Purpose |

|---|---|---|---|

| Intracellular Calcium Mobilization | Measures changes in intracellular free Ca²⁺ concentration upon receptor activation using fluorescent dyes. mdpi.com | Fluorescence intensity | To assess the ability of a compound to potentiate or inhibit Ca²⁺-induced signaling. |

| Inositol Phosphate (IP) Accumulation | Quantifies the accumulation of IP, a second messenger produced following CaSR activation. nih.gov | ELISA or radiometric signal | To measure a compound's effect on the Gq/11 signaling pathway. |

| ERK Phosphorylation | Detects the phosphorylation of ERK, a downstream target of CaSR signaling, often via Western blot or ELISA. nih.gov | Ratio of phosphorylated ERK to total ERK | To evaluate compound effects on an alternative signaling pathway downstream of the receptor. |

Translational Animal Models for Mineral Homeostasis Studies

Translational animal models are used to study how a drug affects the integrated physiological system of a living organism, providing crucial data on efficacy and impact on mineral homeostasis. These models can be created surgically, pharmacologically, or through genetic engineering, as discussed previously.

Surgical Models: The most direct model of hypoparathyroidism is created by surgical parathyroidectomy (PTX) in animals, most commonly rats. frontiersin.orgnih.gov A successful PTX results in undetectable PTH levels, leading to hypocalcemia and hyperphosphatemia, thus mimicking the human disease state. nih.gov These models are essential for evaluating replacement therapies and can also be used to study the effects of drugs that modulate calcium levels through PTH-independent mechanisms. To ensure the model accurately reflects the human condition, dietary calcium content must be carefully controlled. nih.gov

Pharmacological Models: A non-surgical model of hypoparathyroidism can be induced pharmacologically. For example, administration of a CaSR positive allosteric modulator (a calcimimetic) like cinacalcet (B1662232) to rats can suppress endogenous PTH secretion and lower serum calcium levels. whiterose.ac.uk This creates a transient state of hypoparathyroidism that is robust and reproducible, providing a useful model for testing the ability of compounds like PTH analogues or CaSR antagonists to reverse the effects. whiterose.ac.uk

Key Parameters Measured: In these translational models, a panel of biochemical markers is assessed to determine a compound's effect on mineral homeostasis. These include:

Serum/Plasma Levels: Ionized calcium, total calcium, phosphate, and PTH are the primary endpoints. whiterose.ac.uknih.gov

Urine Excretion: 24-hour urinary excretion of calcium and phosphate is measured to assess renal handling of these minerals. nih.gov

Bone Turnover Markers: Markers of bone formation and resorption are analyzed to understand the skeletal impact of the treatment. nih.gov

| Model | Method of Induction | Primary Characteristics | Key Parameters Measured |

|---|---|---|---|

| Surgical Hypoparathyroidism | Parathyroidectomy (PTX) in rats. nih.gov | Low/undetectable PTH, hypocalcemia, hyperphosphatemia. nih.gov | Serum calcium, phosphate, PTH; behavioral assessments. nih.gov |

| Pharmacological Hypoparathyroidism | Administration of a calcimimetic (e.g., cinacalcet) to rats. whiterose.ac.uk | Transient suppression of PTH and serum calcium. whiterose.ac.uk | Serum ionized calcium, PTH, phosphate. whiterose.ac.uk |

| Genetic (e.g., Nuf Mouse) | Spontaneous or engineered gain-of-function CaSR mutation. oup.com | Chronic hypocalcemia, hypercalciuria, low PTH. | Plasma calcium, PTH; urinary calcium and phosphate; bone turnover markers. nih.govnih.gov |

Research Gaps and Future Directions in Encaleret Sulfate Anhydrous Studies

Elucidating Novel CaSR-Mediated Pathways

The primary role of the CaSR in regulating PTH secretion and renal calcium handling is well-established. nih.gov However, the CaSR is expressed in various tissues, suggesting a broader physiological role. Future research should focus on how encaleret (B607308) modulates CaSR activity in tissues beyond the parathyroid glands and kidneys. Investigating the downstream effects of encaleret on non-canonical CaSR signaling pathways could reveal novel therapeutic applications. For instance, exploring its impact on CaSR-mediated processes in the cardiovascular, gastrointestinal, and central nervous systems could uncover new avenues for treatment.

Exploring Potential Off-Target Interactions at a Molecular Level

While encaleret is designed to be a selective antagonist of the CaSR, a thorough understanding of its molecular interaction profile is crucial. bridgebio.combridgebio.com Future studies should employ advanced proteomics and computational modeling to identify and characterize potential off-target binding sites. nih.gov This research is essential to proactively understand any unforeseen physiological effects. A comprehensive analysis of encaleret's selectivity will provide a more complete picture of its mechanism of action and inform the development of even more specific calcilytic compounds.

Development of Advanced Imaging Techniques for CaSR Modulation In Vivo

Visualizing the direct interaction of encaleret with the CaSR in a living organism remains a significant challenge. The development of novel in vivo imaging techniques, such as positron emission tomography (PET) tracers specifically designed to bind to the CaSR, would be a major advancement. science.govspringernature.com Such tools would allow researchers to non-invasively monitor the extent and duration of CaSR occupancy by encaleret in different tissues. This would provide invaluable data on pharmacokinetics and pharmacodynamics, accelerating the optimization of therapeutic strategies. oup.com

Investigating Structure-Function Relationships of Related Calcilytic Compounds

The development of encaleret has provided significant insights into the structure-activity relationships (SAR) of calcilytic compounds. drugdesign.orgyoutube.com Future research should focus on synthesizing and characterizing analogs of encaleret to further probe the molecular determinants of CaSR antagonism. researchgate.net By systematically modifying the chemical structure of encaleret and assessing the functional consequences, researchers can build a more detailed model of the calcilytic binding site on the CaSR. nih.gov This knowledge will be instrumental in designing next-generation CaSR modulators with improved potency, selectivity, and pharmacokinetic properties.

| Structural Modification | Hypothesized Impact on CaSR Interaction | Potential Outcome |

|---|---|---|

| Alteration of the biphenyl (B1667301) moiety | Modify hydrophobic interactions within the binding pocket | Changes in potency and selectivity |

| Substitution on the chloro-fluorophenyl group | Affect electronic properties and potential halogen bonding | Enhanced binding affinity |

| Modification of the linker chain | Alter flexibility and orientation within the binding site | Improved pharmacokinetic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.